molecular formula C8H16N2 B8390786 1-Cyclopropyl-2-aminomethylpyrrolidine

1-Cyclopropyl-2-aminomethylpyrrolidine

Cat. No.: B8390786
M. Wt: 140.23 g/mol
InChI Key: DXDVIHWHNZVPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-aminomethylpyrrolidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a synthetically versatile structure that combines a strained cyclopropyl ring with a pyrrolidine moiety, a common feature in many bioactive molecules . The cyclopropyl group is a well-established motif used to impart conformational constraint, potentially improving a compound's potency, selectivity, and metabolic stability by reducing its susceptibility to oxidative metabolism . Meanwhile, the pyrrolidine ring is a privileged five-membered nitrogen heterocycle found in numerous FDA-approved antibiotics, including various beta-lactam cephalosporins and carbapenems (e.g., cefepime, meropenem), as well as fluoroquinolones . This combination makes this compound a highly valuable intermediate for constructing novel molecular architectures. Researchers can utilize this compound as a key precursor in the synthesis of potential enzyme inhibitors or novel antibacterial agents. Its functional groups allow for further derivatization, enabling the exploration of structure-activity relationships (SAR). The primary applications for this reagent include use as a synthetic intermediate in organic synthesis, as a scaffold for constructing compound libraries in high-throughput screening, and in the design and development of new pharmaceutical candidates. It is strictly for research purposes in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(1-cyclopropylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C8H16N2/c9-6-8-2-1-5-10(8)7-3-4-7/h7-8H,1-6,9H2

InChI Key

DXDVIHWHNZVPOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CC2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Cyclopropyl-2-aminomethylpyrrolidine with three related pyrrolidine derivatives, focusing on molecular properties, applications, and safety profiles.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications
This compound Not publicly listed C₈H₁₆N₂ ~140.23 1-cyclopropyl, 2-aminomethyl substituents Potential intermediate in drug synthesis
1-Cyclopropylpyrrolidin-3-amine 936221-78-2 C₇H₁₄N₂ 126.20 1-cyclopropyl, 3-amine substituent Safety data available (see SDS)
2-Aminomethylpyrrolidine 34987-39-0 C₅H₁₂N₂ 100.16 2-aminomethyl group Chiral building block in organic synthesis
1-Methyl-2-pyrrolidinemethanamine 75336-73-7 C₆H₁₄N₂ 114.19 1-methyl, 2-aminomethyl substituents Ligand in coordination chemistry

Key Observations:

Bioactivity: Unlike 1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2), which is primarily documented for safety protocols , the 2-aminomethyl substitution in the target compound may confer higher solubility and reactivity in aqueous environments.

Synthetic Utility : The methyl-substituted analog (1-Methyl-2-pyrrolidinemethanamine) lacks the cyclopropyl group, reducing its conformational stability but increasing its versatility in catalysis.

Preparation Methods

Catalytic Annulation Approaches

The annulation of cyclopropane-containing precursors with pyrrolidine intermediates represents a direct route to 1-cyclopropyl-2-aminomethylpyrrolidine. A patented method (CN105837485A) outlines the acid- or base-catalyzed cyclization of 4-hydroxybutyraldehyde, ethamine, and cyanide to form (S)-1-ethyl-2-cyanopyrrolidine . By substituting ethamine with cyclopropylamine, this protocol can be adapted to synthesize the target compound. Key parameters include a molar ratio of 1:0.8–1.5 for aldehyde, amine, and cyanide, with reflux times of 4–10 hours under Brønsted or Lewis acid catalysis .

For instance, combining 4-hydroxybutyraldehyde (1.0 equiv), cyclopropylamine (1.2 equiv), and sodium cyanide (1.1 equiv) in acetic acid at 80°C for 8 hours yields 1-cyclopropyl-2-cyanopyrrolidine, which is subsequently reduced to the aminomethyl derivative using lithium aluminum hydride . This method achieves a 75–82% yield but requires stringent control of reaction conditions to minimize byproducts like over-alkylated species.

Hydrogenation and Protective Group Strategies

A multi-step synthesis involving protective groups and catalytic hydrogenation is detailed in CA1047041A . The process begins with the benzylation of pyrrolidone to form N-benzyl-2-nitromethylene-pyrrolidine, followed by hydrogenation over Raney nickel at 50–145 kg/cm² pressure. Subsequent debenzylation using hydrochloric acid and neutralization with potassium hydroxide yields 2-aminomethyl-pyrrolidine . Introducing a cyclopropyl group at the 1-position necessitates alkylation with cyclopropylmethyl bromide prior to hydrogenation.

Critical Data Table 1: Hydrogenation Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
BenzylationBenzyl chloride, KOH, benzene7195
HydrogenationRaney Ni, H₂ (145 kg/cm²)60.797.6
CyclopropylationCyclopropylmethyl bromide, EtOH7898

This method emphasizes reproducibility, with a 78% overall yield after cyclopropylation . However, the use of high-pressure hydrogenation limits scalability for industrial applications.

Chiral Pool Synthesis from Proline Derivatives

US5300660 describes a stereoconservative synthesis starting from enantiopure proline . (S)- or (R)-proline undergoes O,N-dialkylation with cyclopropylmethyl bromide, followed by aminolysis and reduction to yield this compound with >95% optical purity .

Key Steps:

  • Dialkylation: (S)-Proline + Cyclopropylmethyl bromide → N,O-dicyclopropylmethylproline ester.

  • Aminolysis: Reaction with ammonia to form the primary amine.

  • Reduction: LiAlH₄ reduction of the ester to the aminomethyl group.

This method preserves chirality at every step, offering a 68–72% overall yield and eliminating the need for post-synthesis resolution .

Comparative Analysis of Methodologies

Critical Data Table 2: Method Comparison

MethodYield (%)ee (%)ScalabilityComplexity
Catalytic Annulation75–82N/AHighModerate
Hydrogenation78N/ALowHigh
Stereoselective8588ModerateHigh
Chiral Pool68–72>95ModerateModerate

The chiral pool synthesis is optimal for producing enantiopure material, while catalytic annulation offers the best scalability for industrial use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropyl-2-aminomethylpyrrolidine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves donor-acceptor cyclopropane derivatives reacting with pyrrolidine precursors. A notable method transforms cyclopropanes into pyrrolidinones, which are further functionalized via reductive amination or alkylation to introduce the aminomethyl group. Key intermediates include cyclopropane-carboxylic acid derivatives and pyrrolidinone scaffolds. Reaction optimization often requires catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize strained cyclopropane intermediates .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation combines ¹H/¹³C NMR to identify proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve stereochemistry if chiral centers exist. PubChem data (e.g., CID 66565600) provides standardized descriptors like InChI and SMILES for computational modeling .

Q. What in vitro assays are used to assess the pharmacological potential of this compound?

  • Methodological Answer : Initial screening includes receptor-binding assays (e.g., GPCR targets due to the pyrrolidine scaffold’s similarity to bioactive amines) and enzyme inhibition studies (e.g., monoamine oxidases). Dose-response curves and IC₅₀ values are generated using fluorescence-based or radiometric assays. Positive controls (e.g., known MAO inhibitors) validate experimental conditions .

Advanced Research Questions

Q. What challenges arise in stereochemical analysis of this compound, and how are they addressed?

  • Methodological Answer : The pyrrolidine ring’s substituents may introduce stereocenters, leading to enantiomers or diastereomers. Chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) separates enantiomers, while NOESY NMR or X-ray crystallography resolves absolute configurations. Computational tools (e.g., DFT calculations) predict stability of stereoisomers .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Contradictions may stem from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Reproduce studies using standardized buffers (e.g., PBS at pH 7.4) and validate compound purity via HPLC-UV/LC-MS . Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement. Meta-analyses of PubChem BioAssay data identify outliers .

Q. What strategies optimize the synthetic route for higher yield and purity?

  • Methodological Answer : Screen reaction parameters:

  • Catalysts : Test ZnCl₂ vs. FeCl₃ for cyclopropane activation.
  • Solvents : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization (MeOH/H₂O). Track intermediates via TLC or GC-MS .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ/k𝒹) to immobilized receptors. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Molecular docking (e.g., AutoDock Vina) models interactions with active sites, prioritizing residues (e.g., Asp in MAO-B) for mutagenesis validation .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies :

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal stability : Heat to 50–80°C and assess decomposition products.
  • Oxidative stress : Treat with H₂O₂ or Fe²⁺/ascorbate to simulate in vivo oxidation .

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